molecular formula C14H18O6 B14304478 Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- CAS No. 115109-60-9

Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)-

Cat. No.: B14304478
CAS No.: 115109-60-9
M. Wt: 282.29 g/mol
InChI Key: SYNIPNKNTQUFIN-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- is an organic compound with the molecular formula C14H18O6 It is known for its unique structure, which includes a pentanoic acid backbone with a 2-formyl-3,5-dimethoxyphenoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- typically involves the reaction of 2-formyl-3,5-dimethoxyphenol with a pentanoic acid derivative. One common method is the esterification of 2-formyl-3,5-dimethoxyphenol with pentanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Replacement of methoxy groups with other functional groups.

Scientific Research Applications

Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-: Similar structure but with the formyl group in a different position.

    Butanoic acid derivatives: Compounds with a shorter carbon chain but similar functional groups.

Uniqueness

Pentanoic acid, 5-(2-formyl-3,5-dimethoxyphenoxy)- is unique due to the specific positioning of its formyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

115109-60-9

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

5-(2-formyl-3,5-dimethoxyphenoxy)pentanoic acid

InChI

InChI=1S/C14H18O6/c1-18-10-7-12(19-2)11(9-15)13(8-10)20-6-4-3-5-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

SYNIPNKNTQUFIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OCCCCC(=O)O)C=O)OC

Origin of Product

United States

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